molecular formula C6H8F3N3 B2976890 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1006458-25-8

1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2976890
CAS No.: 1006458-25-8
M. Wt: 179.146
InChI Key: YDFCCCLIEFCYFW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 3-position, and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-(trifluoromethyl)pyrazole with iodoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced at the 1-position of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions at the amine group.

Major Products Formed:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: 1-ethyl-3-methyl-1H-pyrazol-5-amine.

    Substitution: Various amide or sulfonamide derivatives.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amine group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer distinct chemical properties and potential for diverse applications. The trifluoromethyl group enhances stability and lipophilicity, while the amine group provides a site for further functionalization, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFCCCLIEFCYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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